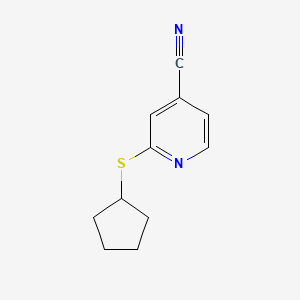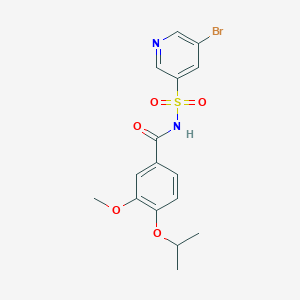
2-Cyclopentylsulfanylpyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylsulfanylpyridine-4-carbonitrile, also known as CP-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CP-4 is a pyridine derivative that contains a cyano group and a cyclopentylsulfanyl group at the 4-position.
Mecanismo De Acción
The exact mechanism of action of 2-Cyclopentylsulfanylpyridine-4-carbonitrile is not fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites and preventing the substrate from binding. 2-Cyclopentylsulfanylpyridine-4-carbonitrile has been shown to have a high affinity for certain enzymes, which may explain its potent inhibitory activity.
Biochemical and Physiological Effects
2-Cyclopentylsulfanylpyridine-4-carbonitrile has been found to have various biochemical and physiological effects, depending on the enzyme it targets. For example, its inhibitory activity against protein kinases may lead to the inhibition of cell proliferation and the induction of apoptosis. Its inhibitory activity against phosphodiesterases may lead to an increase in intracellular cyclic nucleotide levels, which may have various physiological effects such as vasodilation and smooth muscle relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyclopentylsulfanylpyridine-4-carbonitrile has several advantages for lab experiments, including its high potency and selectivity against certain enzymes. However, its limitations include its low solubility in aqueous solutions, which may make it difficult to use in certain assays. Additionally, its high potency may also make it difficult to determine its precise inhibitory activity, as very small amounts may be sufficient to inhibit the enzyme.
Direcciones Futuras
There are several future directions for the research and development of 2-Cyclopentylsulfanylpyridine-4-carbonitrile. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, particularly cancer and neurological disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully elucidate its mechanism of action and to identify other potential targets for its inhibitory activity.
Métodos De Síntesis
The synthesis of 2-Cyclopentylsulfanylpyridine-4-carbonitrile involves the reaction of 4-cyanopyridine and cyclopentyl mercaptan in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the mercaptan group replaces the halogen atom in the 4-position of the pyridine ring. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-Cyclopentylsulfanylpyridine-4-carbonitrile has shown promising results in various scientific research applications, particularly in the field of drug discovery and development. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinases and phosphodiesterases, which are involved in various cellular processes such as signal transduction and cell proliferation. 2-Cyclopentylsulfanylpyridine-4-carbonitrile has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
2-cyclopentylsulfanylpyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-8-9-5-6-13-11(7-9)14-10-3-1-2-4-10/h5-7,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDYYHLSQCGBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylsulfanylpyridine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-[(5-Methylpyrazin-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7572712.png)
![2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7572721.png)
![2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7572726.png)
![2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide](/img/structure/B7572740.png)


![(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7572753.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)

![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)
![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)